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molecular formula C7H8BrNO B184077 2-Bromo-6-ethoxypyridine CAS No. 4645-11-8

2-Bromo-6-ethoxypyridine

Cat. No. B184077
M. Wt: 202.05 g/mol
InChI Key: UOYDOTUNXZKLMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08809538B2

Procedure details

A mixture of 2,6-dibromopyridine (1.5 g) in ethanol (6 mL) was treated with sodium ethoxide (3.55 mL) solution dropwise and resulting mixture was refluxed for 18 hours. The mixture was allowed to cool to room temperature and poured into a beaker containing 5% sodium bicarbonate, extracted with diethyl ether. The combined organics were washed with brine, dried, evaporated in vacuo and purified by column chromatography on silica gel (1-3% methanol in dichloromethane) to obtain the title compound (0.840 g) having the following physical data.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
3.55 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Br:8])[N:3]=1.[O-:9][CH2:10][CH3:11].[Na+].C(=O)(O)[O-].[Na+]>C(O)C>[Br:8][C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([O:9][CH2:10][CH3:11])[N:3]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
BrC1=NC(=CC=C1)Br
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
3.55 mL
Type
reactant
Smiles
[O-]CC.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulting mixture
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 18 hours
Duration
18 h
ADDITION
Type
ADDITION
Details
poured into a beaker
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
WASH
Type
WASH
Details
The combined organics were washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by column chromatography on silica gel (1-3% methanol in dichloromethane)

Outcomes

Product
Name
Type
product
Smiles
BrC1=NC(=CC=C1)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.84 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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